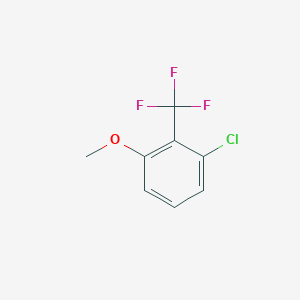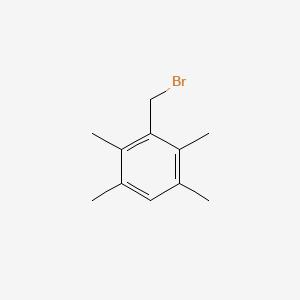
2,3,5,6-Tetramethylbenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1,2,4,5-tetramethylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where four methyl groups and one bromomethyl group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-1,2,4,5-tetramethylbenzene typically involves the bromination of 1,2,4,5-tetramethylbenzene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
On an industrial scale, the production of 3-(bromomethyl)-1,2,4,5-tetramethylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1,2,4,5-tetramethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 1,2,4,5-tetramethylbenzene.
科学的研究の応用
3-(Bromomethyl)-1,2,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 3-(bromomethyl)-1,2,4,5-tetramethylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where it is attacked by nucleophiles, leading to the formation of new carbon-nucleophile bonds. The methyl groups on the benzene ring can also influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetramethylbenzene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-1,2,4,5-tetramethylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
3-(Methyl)-1,2,4,5-tetramethylbenzene: Lacks the halogen substituent, making it less versatile in synthetic applications.
Uniqueness
3-(Bromomethyl)-1,2,4,5-tetramethylbenzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications.
特性
分子式 |
C11H15Br |
|---|---|
分子量 |
227.14 g/mol |
IUPAC名 |
3-(bromomethyl)-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,6H2,1-4H3 |
InChIキー |
IUCONKFAVHWGDH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)CBr)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




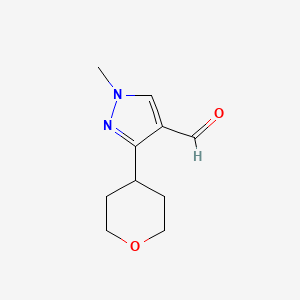

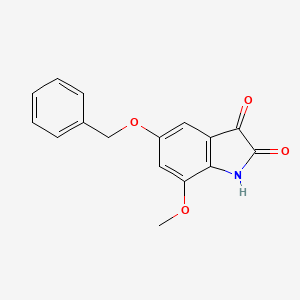

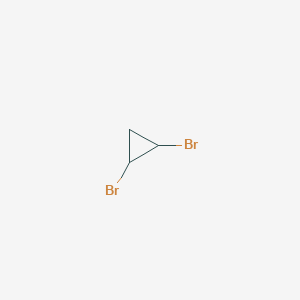

![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)
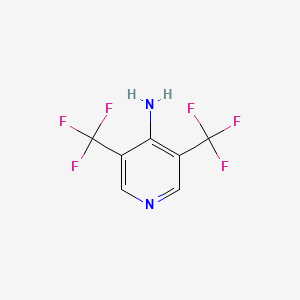
![7-Hydroxy-3-methylisoxazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15052127.png)
